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Compound of Interest |

\

4-Chloro-2-hydroxy-5-
Compound Name:
methoxybenzaldehyde

CAS No.: 184766-53-8

Cat. No.: B3248245

Executive Summary & Structural Context

4-Chloro-2-hydroxy-5-methoxybenzaldehyde (CsH7ClOs) is a trisubstituted benzaldehyde

derivative.[2] Structurally, it features a salicylaldehyde core (2-hydroxybenzaldehyde) modified

with a methoxy group at the C5 position and a chlorine atom at the C4 position.[2]

This specific substitution pattern creates a unique electronic environment:

Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong hydrogen bond
with the C1-carbonyl oxygen, locking the conformation and significantly deshielding the
phenolic proton.[1][2]

Electronic Push-Pull: The molecule contains both electron-donating groups (OH, OMe) and
electron-withdrawing groups (CHO, ClI), creating distinct shielding/deshielding zones that
facilitate NMR assignment.[2]

Steric Constraints: The 1,2,4,5-substitution pattern leaves only two aromatic protons (H-3
and H-6) in a para relationship, eliminating ortho-coupling and simplifying the splitting
patterns to singlets.[2]

Structural Visualization & Numbering
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The following diagram illustrates the atomic numbering and the key electronic interactions
governing the NMR shifts.
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Figure 1: Structural connectivity and electronic effects influencing NMR chemical shifts.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and reproducibility, the following protocol is recommended.

Solvent Selection[2][3]

e Primary Choice: DMSO-ds (Dimethyl sulfoxide-de)[2]

o Reasoning: DMSO is an excellent solvent for polar phenolic compounds.[1][2] It disrupts
intermolecular hydrogen bonding (dimers) but generally preserves the strong
intramolecular H-bond between the OH and CHO.[2] It also slows proton exchange,
allowing the phenolic -OH signal to appear as a sharp singlet rather than a broad hump.[1]

[2]
e Secondary Choice: CDCIs (Chloroform-d)[2]

o Reasoning: Useful for observing the "true" intramolecular H-bond shift without solvent

interference, but solubility may be lower.[1][2]
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Preparation Steps[1][2][3][4][5][6][7][8]

e Weighing: Accurately weigh 10—-15 mg of the solid sample into a clean vial.
e Solvation: Add 0.6 mL of DMSO-de (containing 0.03% TMS as internal standard).

 Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended
particles will cause line broadening.[1][2]

o Transfer: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any turbidity
remains.[1][2]

'H NMR Spectral Analysis (400 MHz, DMSO-de)

The proton NMR spectrum is characterized by five distinct signal environments. The absence
of ortho-coupling simplifies the aromatic region to two singlets.[2]

Predicted Chemical Shifts & Assignments[2][9]
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Shift (3

Signal
ppm)

. . . Mechanistic
Multiplicity Integration Assignment .
Explanation

A 10.5-11.0

Highly
deshielded
due to
intramolecula
r H-bonding
Singlet (s) 1H -OH (C2) with the
carbonyl
oxygen.[2]
This signal
disappears
upon D20

shake.[1][2]

B 9.8-10.2

Characteristic
aldehyde
region.[1][2]
[3]

Singlet (s) 1H -CHO (C1) Anisotropic
deshielding
by the C=0
double bond.
[1]12]

Cc 7.35-7.45

Deshielded.
Located ortho
to the
electron-
withdrawing
Singlet (s) 1H Ar-H (C6) carbonyl
group (CHO),
which pulls
electron
density away.

[1](2]
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Shielded.
Located ortho
to the
electron-
donating
hydroxyl
group (OH)
D 6.90 — 7.05 Singlet (s) 1H Ar-H (C3)
and meta to
the methoxy.
[1][2] The
shielding
effect of OH

dominates.[1]

[2]

Typical
chemical shift
) for an
E 3.80-3.90 Singlet (s) 3H -OCHs (C5) )
aromatic

methoxy
group.[1][2]

Diagnostic Logic (Self-Validation)
To confirm you have the correct isomer (4-chloro) and not the 3-chloro or 6-chloro isomer, apply
this logic:

o Coupling Pattern: If you see doublets (

Hz) or (

Hz), the structure is incorrect. The 4-chloro-2-hydroxy-5-methoxy substitution places protons
at H-3 and H-6 (para to each other).[2] Para coupling is typically negligible (< 1 Hz) in routine
scans, resulting in two clear singlets.[1][2]

o NOESY Correlation: A Nuclear Overhauser Effect (NOESY) experiment should show a
correlation between the Methoxy protons (Signal E) and the H-6 aromatic proton (Signal C).
There should be no correlation between the Methoxy protons and H-3.[1][2]
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3C NMR Spectral Analysis (100 MHz, DMSO-ds)

The Carbon-13 spectrum will display 8 distinct signals.

Signal Type Shift (6 ppm) Assignment Notes

Most downfield signal.
Carbonyl 188 — 190 C=0 (C1-CHO) 2]

Deshielded by direct
Aromatic C-O 150 - 155 C-OH (C2) attachment to oxygen.

[11[2]

Deshielded by direct
Aromatic C-O 145 - 150 C-OMe (C5) attachment to oxygen.

[1][2]

Distinct shift due to
Aromatic C-Cl 125-130 C-Cl (C4) the heavy halogen

atom.[1][2]

Ipso carbon carrying
Quaternary 120-125 C-CHO (C1)

the aldehyde.[1][2]
Aromatic C-H 110-115 C-H (C6) Ortho to CHO.[1][2]

) Ortho to OH (more

Aromatic C-H 102 - 105 C-H (C3) ]

shielded).[1][2]

Standard methoxy
Methoxy 55 -57 -OCHs

carbon.[1][2]

Synthesis & Degradation Pathways

Understanding the origin of the sample aids in identifying impurities.[1][2] This compound is
typically synthesized via the chlorination of 2-hydroxy-5-methoxybenzaldehyde.[2]
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Figure 2: Synthesis pathway highlighting the regioselectivity driven by the -OMe and -OH
groups.[2]

Impurity Profiling[1][2]

o Starting Material: Look for a doublet pattern in the aromatic region (H-3 and H-4 coupling) if
the chlorination is incomplete.[2]

o Regioisomers: If chlorination occurs at C3 (between OH and Cl), the symmetry breaks, and
shifts will change significantly.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-Chloro-2-
hydroxy-5-methoxybenzaldehyde[2]]. BenchChem, [2026]. [Online PDF]. Available at:
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methoxybenzaldehyde-1h-nmr-and-13c-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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